1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-2-7(6-11-8)12-9(13)4-5-10(12)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWYUJMNFZCRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrole-2,3-dione Core
a. Cyclocondensation of Furandiones with Urea Derivatives
A prominent route involves the cyclocondensation of 4-(6-methoxy-2,3-dihydro-2,3-furandione) derivatives with N,N-disubstituted ureas. This approach was detailed in a 2012 study, where the reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the furandione ring, followed by dehydration to form the pyrrole-2,3-dione core.
- Refluxing in solvents such as benzene or ethanol.
- Reaction times typically range from 4 to 6 hours.
- Yields reported between 47-68%.
Furandione derivative + N,N-disubstituted urea → Pyrrole-2,3-dione derivative
b. Variations with Aromatic and Heteroaryl Substituents
Substituted furandiones bearing different aromatic groups (e.g., methyl, methoxy) can be employed, with the reaction conditions adjusted accordingly. The presence of electron-donating groups enhances nucleophilic attack, often improving yields.
Functionalization with Pyridin-3-yl Group
a. Cross-Coupling or Nucleophilic Substitution
The attachment of the 6-methoxypyridin-3-yl moiety can be achieved via nucleophilic aromatic substitution or Suzuki-Miyaura coupling if suitable halogenated pyridine derivatives are used. Alternatively, direct condensation methods may be employed if the pyridine derivative contains reactive functional groups.
In some protocols, the pyridin-3-yl fragment is introduced during the initial stages by using heteroaryl acyl chlorides or aldehydes, which then undergo cyclocondensation with urea derivatives.
Specific Synthesis Protocols and Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Preparation of furandione precursor | Oxidation of appropriate furfural derivatives | — | Commercially available or synthesized via oxidation of furfurals |
| 2. Cyclocondensation with urea | Reflux in benzene or ethanol, 4-6 hours | 47-68% | Using N,N-disubstituted ureas, as per Koca et al. (2012) |
| 3. Introduction of pyridin-3-yl group | Nucleophilic substitution or coupling | Variable | Depending on the route, often via heteroaryl acyl chlorides |
Data Tables Summarizing Key Parameters
| Method | Precursors | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation with urea | Furandione derivatives + N,N-disubstituted urea | Benzene/Ethanol | Reflux | 4-6 hours | 47-68 | As per literature, optimized for heteroaryl furandiones |
| Heteroaryl substitution | Pyridine derivatives with reactive halogens | Ethanol/Acetic acid | Reflux | 15-24 hours | Variable | Coupling or substitution reactions |
| Direct condensation | Pyridine aldehyde + urea derivatives | Solvent-specific | Reflux | 4-8 hours | Variable | Depending on substituents |
Research Findings and Notes
- Reaction Efficiency: The cyclocondensation method is efficient for synthesizing pyrrole-2,3-diones with heteroaryl groups, with yields influenced by substituents' electronic effects.
- Reaction Conditions: Mild reflux conditions are generally sufficient; however, the presence of electron-donating groups (e.g., methoxy) tends to increase yields.
- Structural Confirmation: Spectroscopic methods such as IR, NMR, and elemental analysis confirm the formation of the pyrrole core and the successful attachment of the pyridinyl substituent.
- Variations and Modifications: Substituted derivatives can be synthesized by modifying the precursor's substituents or employing different coupling strategies, expanding the compound's diversity.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione serves as a versatile scaffold for the development of bioactive compounds. Its structural features enable modifications that can lead to enhanced pharmacological properties.
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit the proliferation of human breast cancer cells in vitro.
- Antimicrobial Properties : The compound has been tested for antimicrobial activity against a range of pathogens. Research demonstrated that certain derivatives possess potent antibacterial effects, making them candidates for new antibiotic development.
Neuropharmacology
Research indicates potential applications in neuropharmacology, particularly in treating neurological disorders. Compounds derived from this structure have been evaluated for their ability to modulate neurotransmitter systems.
- Cognitive Enhancement : Some studies suggest that modifications to this compound can enhance cognitive functions in animal models, indicating its potential use in treating conditions like Alzheimer's disease.
Material Science
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials.
- Organic Electronics : Research has explored its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the compound make it suitable for use as a hole transport material.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against breast cancer cells |
| Antimicrobial agents | Potent activity against various bacterial strains | |
| Neuropharmacology | Cognitive enhancers | Improved cognitive function in animal models |
| Material Science | Organic electronics | Suitable as a hole transport material in OLEDs |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of modified derivatives of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione. The results showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuropharmacological Effects
In a separate investigation published in the Journal of Neurochemistry, derivatives of this compound were administered to mice models exhibiting cognitive deficits. The results indicated significant improvements in memory retention and learning capabilities compared to control groups.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Steric and Electronic Effects : The methoxypyridine group in the target compound provides aromaticity and electron-donating properties, contrasting with U-73122’s lipophilic steroidal amine and T91’s bulky triarylmethane. The oxane derivative’s ether ring introduces steric hindrance and moderate hydrophobicity .
- Acidity : The oxane derivative’s low pKa (-2.35) suggests strong acidity, likely due to electron-withdrawing effects, whereas the target compound’s pKa is unreported but expected to be less acidic .
Biological Activity
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 138949-31-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant research findings.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.18 g/mol
- CAS Number : 138949-31-2
Synthesis
The synthesis of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The details of these synthetic routes can vary based on the desired purity and yield.
Anti-inflammatory Activity
One significant aspect of this compound's biological activity is its potential as a cyclooxygenase (COX) inhibitor. Research indicates that derivatives of pyrrole-2,5-diones exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.
Key Findings :
- A study demonstrated that certain derivatives showed IC50 values as low as 6.0 nM for COX-2 inhibition, indicating strong potency compared to traditional COX inhibitors like celecoxib .
Antitumor Activity
Another area of investigation is the antitumor potential of this compound. Studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines.
Case Study :
In vitro assays revealed that compounds derived from pyrrole structures exhibited significant antiproliferative effects against colon cancer cell lines (GI50 values around ) and showed promise in vivo in rat models of chemically induced colon cancer .
The biological activity of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is believed to be mediated through the following mechanisms:
- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Interaction with Growth Factor Receptors : Molecular docking studies suggest that it may also interact with ATP-binding domains in growth factor receptors like EGFR and VEGFR2, which are implicated in tumor growth and metastasis .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione?
A plausible approach involves coupling a substituted pyridine precursor with a dihydro-pyrrole-dione moiety. Key steps include:
- Reagent Selection : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the methoxypyridine group to the pyrrole-dione scaffold.
- Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for yield and purity .
- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the compound.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydrogen bonding. For example, methoxy protons (~δ 3.8–4.0 ppm) and pyrrole-dione carbonyl signals (~δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (204.18 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to analyze dihedral angles between pyridine and pyrrole-dione planes (e.g., ~78° in related analogs) .
Q. How can researchers assess the compound’s purity and stability under storage?
- Analytical Methods : Use HPLC with UV detection (λ ~254 nm) and TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate).
- Stability Testing : Monitor degradation under varying temperatures (-20°C to 25°C) and humidity levels via accelerated stability studies .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition) be resolved?
Discrepancies may arise from assay conditions or structural variations. Methodological solutions include:
- Standardized Assays : Replicate phospholipase C/A2 inhibition studies (as in ) under controlled pH, temperature, and substrate concentrations.
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs (e.g., fluorinated or methylated derivatives) to identify critical functional groups .
- Computational Modeling : Use molecular docking to predict binding affinities to enzyme active sites (e.g., AutoDock Vina).
Q. What experimental strategies optimize the compound’s reactivity in catalytic systems?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for regioselective functionalization of the pyridine ring.
- Solvent Effects : Evaluate polar solvents (DMF, DMSO) to stabilize intermediates in nucleophilic substitution reactions.
- Kinetic Studies : Apply pseudo-first-order kinetics to determine rate-limiting steps in multi-step syntheses .
Q. How can computational methods clarify the compound’s electronic and steric properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Conformational Analysis : Simulate dihedral angle flexibility between pyridine and pyrrole-dione moieties using Gaussian or ORCA software .
- Solvent Modeling : Include implicit solvent models (e.g., COSMO) to assess solvation effects on reactivity .
Q. What experimental designs address low yields in multi-step syntheses?
- DoE Frameworks : Apply fractional factorial designs to screen critical variables (e.g., reaction time, stoichiometry) .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Byproduct Analysis : Characterize impurities via LC-MS and modify protecting group strategies to minimize side reactions.
Data Contradiction and Validation
Q. How should researchers validate conflicting structural data (e.g., crystallography vs. NMR)?
- Cross-Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange affecting resonance splitting.
- Synchrotron Studies : Use high-resolution X-ray sources to resolve ambiguities in electron density maps.
Q. What statistical approaches reconcile variability in biological assay results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
